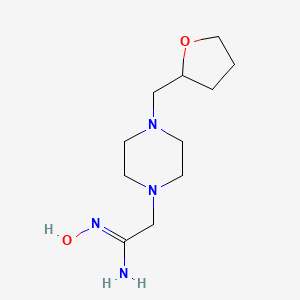
(23S,27S)-2,17-Dioxo-25-thioxo-1-(4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)-6,8,11,14-tetraoxa-3,18,24,26-tetraazanonacosane-23,27,29-tricarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(23S,27S)-2,17-Dioxo-25-thioxo-1-(4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)-6,8,11,14-tetraoxa-3,18,24,26-tetraazanonacosane-23,27,29-tricarboxylic acid is a complex organic compound with a unique structure that includes multiple functional groups such as oxo, thioxo, carboxymethyl, and tetraazacyclododecan
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (23S,27S)-2,17-Dioxo-25-thioxo-1-(4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)-6,8,11,14-tetraoxa-3,18,24,26-tetraazanonacosane-23,27,29-tricarboxylic acid involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial in determining the reaction’s outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxo derivatives, while reduction reactions may produce more reduced forms of the compound.
科学的研究の応用
(23S,27S)-2,17-Dioxo-25-thioxo-1-(4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)-6,8,11,14-tetraoxa-3,18,24,26-tetraazanonacosane-23,27,29-tricarboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or catalyst in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the development of new materials and industrial processes.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context in which the compound is used. The molecular targets may include enzymes, receptors, and other biomolecules, and the pathways involved can range from metabolic processes to signal transduction pathways.
類似化合物との比較
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
NH4S and NH4S2: Ionic compounds with similar configurations but distinct sulfur atom arrangements.
Uniqueness
(23S,27S)-2,17-Dioxo-25-thioxo-1-(4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)-6,8,11,14-tetraoxa-3,18,24,26-tetraazanonacosane-23,27,29-tricarboxylic acid stands out due to its complex structure and the presence of multiple functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
特性
分子式 |
C38H66N8O18S |
|---|---|
分子量 |
955.0 g/mol |
IUPAC名 |
(2S)-2-[[(1S)-1-carboxy-5-[3-[2-[2-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethoxymethoxy]ethoxy]ethoxy]propanoylamino]pentyl]carbamothioylamino]pentanedioic acid |
InChI |
InChI=1S/C38H66N8O18S/c47-30(39-7-2-1-3-28(36(57)58)41-38(65)42-29(37(59)60)4-5-32(49)50)6-17-61-19-20-62-21-22-64-27-63-18-8-40-31(48)23-43-9-11-44(24-33(51)52)13-15-46(26-35(55)56)16-14-45(12-10-43)25-34(53)54/h28-29H,1-27H2,(H,39,47)(H,40,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H2,41,42,65)/t28-,29-/m0/s1 |
InChIキー |
PWCCSKXMIJOIIX-VMPREFPWSA-N |
異性体SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NCCOCOCCOCCOCCC(=O)NCCCC[C@@H](C(=O)O)NC(=S)N[C@@H](CCC(=O)O)C(=O)O)CC(=O)O)CC(=O)O)CC(=O)O |
正規SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NCCOCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=S)NC(CCC(=O)O)C(=O)O)CC(=O)O)CC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13355848.png)
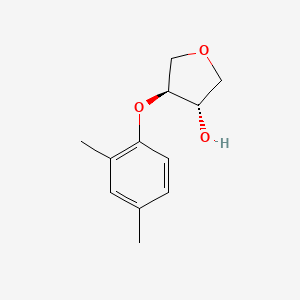
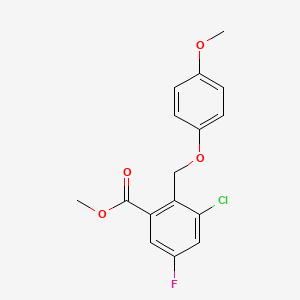
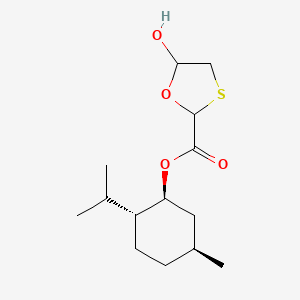
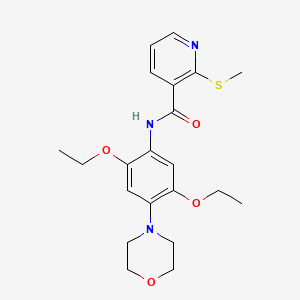

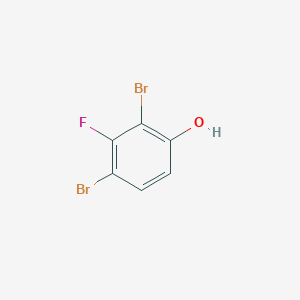

![4-((4-Chloro-5-(1,3-dioxolan-2-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine](/img/structure/B13355898.png)
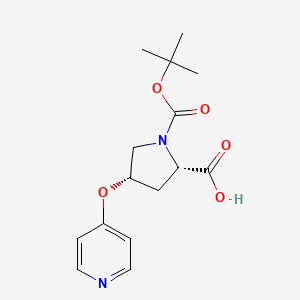
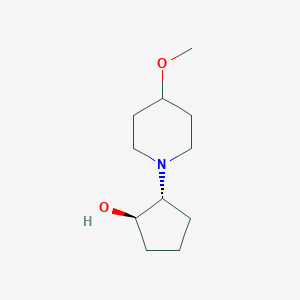
![(1S,2S)-2-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)cyclopentan-1-ol](/img/structure/B13355929.png)
